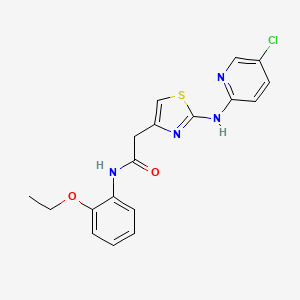
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that combines several functional groups, including:
- Chloropyridine : A heterocyclic aromatic compound that can influence biological activity through interactions with various receptors.
- Thiazole : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Acetamide Group : Enhances solubility and bioavailability.
The molecular formula is C18H17ClN4O2S, with a molecular weight of approximately 388.9 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions. Key steps include:
- Preparation of Thiazole and Pyridine Intermediates : Utilizing starting materials such as 5-chloropyridin-2-amine and ethyl bromoacetate.
- Coupling Reaction : Formation of the amide bond under controlled conditions to ensure high yield and purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary screenings indicated potential effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.
- Anticancer Properties : Research has shown that compounds similar to this one exhibit cytotoxicity against cancer cell lines, indicating potential as an anticancer drug.
- Anti-inflammatory Effects : The thiazole moiety is often linked to anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.
Research Findings
A summary of key findings from recent studies includes:
Case Studies
- Case Study A : A study evaluating the compound's effect on Mycobacterium tuberculosis showed over 90% inhibition of bacterial growth, highlighting its potential as an anti-tubercular agent.
- Case Study B : In vitro assays on human cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting further exploration in cancer therapy.
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-2-25-15-6-4-3-5-14(15)22-17(24)9-13-11-26-18(21-13)23-16-8-7-12(19)10-20-16/h3-8,10-11H,2,9H2,1H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWRRAAQYMLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













